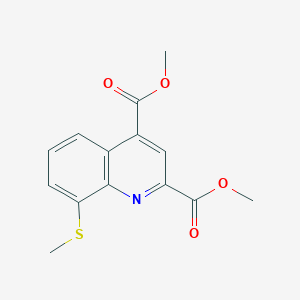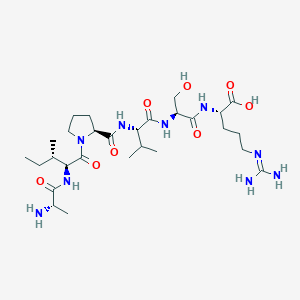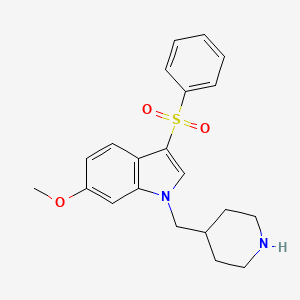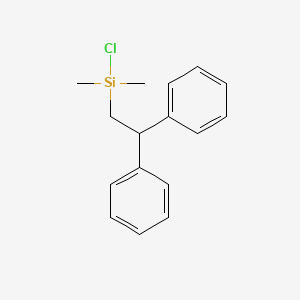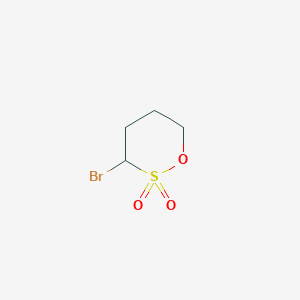
3-Bromo-1,2lambda~6~-oxathiane-2,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1,2lambda~6~-oxathiane-2,2-dione is an organosulfur compound characterized by the presence of a bromine atom, an oxathiane ring, and two dione groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1,2lambda~6~-oxathiane-2,2-dione typically involves the bromination of oxathiane derivatives. One common method includes the treatment of oxathiane with bromine in the presence of a suitable solvent, such as carbon tetrachloride, under controlled temperature conditions. The reaction proceeds via electrophilic addition, resulting in the formation of the desired brominated product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-1,2lambda~6~-oxathiane-2,2-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfone or sulfoxide derivatives, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the dione groups can yield corresponding alcohols or other reduced forms.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted oxathiane derivatives
- Sulfone and sulfoxide derivatives
- Reduced alcohol derivatives
Aplicaciones Científicas De Investigación
3-Bromo-1,2lambda~6~-oxathiane-2,2-dione finds applications in various scientific research fields:
Chemistry: Used as a building block for synthesizing more complex organosulfur compounds and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-1,2lambda~6~-oxathiane-2,2-dione involves its interaction with molecular targets through its reactive bromine and dione groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, potentially disrupting their normal function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
3-(Prop-2-en-1-yl)-1,2lambda~6~-oxathiane-2,2-dione: Shares the oxathiane ring and dione groups but differs in the substituent on the ring.
3-Bromo-1,2lambda~6~-oxathiane-2,2-dione derivatives: Various derivatives with different substituents on the oxathiane ring.
Uniqueness: this compound is unique due to the presence of both bromine and dione groups, which confer distinct reactivity and potential applications compared to other oxathiane derivatives. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
652143-81-2 |
|---|---|
Fórmula molecular |
C4H7BrO3S |
Peso molecular |
215.07 g/mol |
Nombre IUPAC |
3-bromooxathiane 2,2-dioxide |
InChI |
InChI=1S/C4H7BrO3S/c5-4-2-1-3-8-9(4,6)7/h4H,1-3H2 |
Clave InChI |
DKOKHYXGNZBFJK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(S(=O)(=O)OC1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


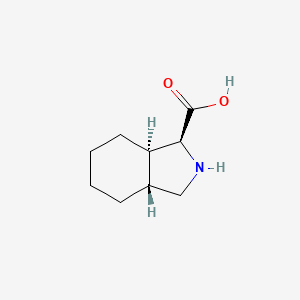
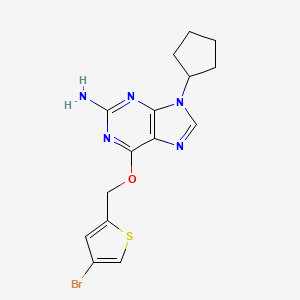
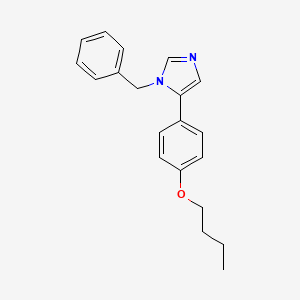

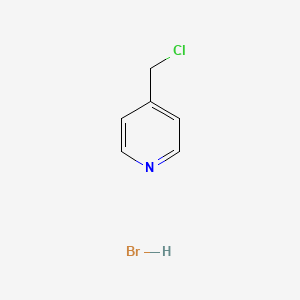
![1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]-](/img/structure/B12524005.png)
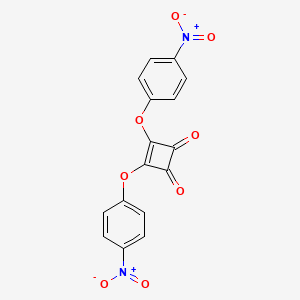
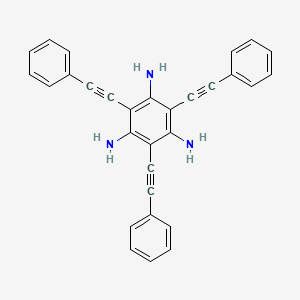
![Benzoic acid, 3-[3-(3,5-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12524030.png)
